Ethyl [2-(bromoselanyl)phenyl]acetate occupies a niche in organoselenium chemistry due to its capacity to participate in both nucleophilic and electrophilic substitution reactions. The bromoselanyl group (-SeBr) acts as a linchpin for tandem transformations, enabling the simultaneous introduction of selenium and halogen functionalities into target molecules. This dual reactivity is exemplified in its applications:
Recent studies highlight its utility in atom-economic syntheses. For example, three-component reactions involving vinyl ethers and secondary phosphines leverage selenium’s electrophilic character to generate phosphinodiselenoates, a class of compounds with applications in materials science.
The integration of selenium into organic esters traces back to the mid-20th century, when the unique electronic properties of selenium were first exploited for synthesizing chiral intermediates. Early work focused on selenol esters (R-Se-COOR'), which demonstrated superior leaving-group ability compared to thioesters. However, their instability limited widespread adoption[2b][2d].
A paradigm shift occurred in the 1980s with the development of selenoacetal esters, which combined selenium’s nucleophilicity with the structural rigidity of acetals. These compounds, such as ethyl α-(phenylselanyl)acetate, enabled stereoselective alkylation and acyl transfer reactions. The 2000s saw advancements in atom-economic methods, such as the lithium naphthalenide-mediated reductive selenenylation of cyanoacetates, which provided access to α-selenylated esters with high diastereoselectivity.
The introduction of bromoselanyl groups marked a recent innovation, merging halogen and selenium chemistry. For instance, phenylselenyl tribromide (PhSeBr₃) emerged as a reagent for regioselective bromoselenation of alkynes, yielding compounds like Ethyl [2-(bromoselanyl)phenyl]acetate. Modern techniques, such as microwave-assisted synthesis and flow chemistry, have further refined the preparation of these esters, enhancing yield and scalability.
Formic acid has been established as an efficient, low-cost, and safe substitute for toxic gaseous carbon monoxide in these catalytic processes [1] [2]. This protocol presents high functional group tolerance, providing access to a large family of selenoesters in yields up to 97% while operating under mild reaction conditions [1]. The methodology avoids the use of selenol compounds, which are difficult to manipulate, easily oxidize, and possess undesirable odor characteristics [1] [2].
Copper oxide nanopowder catalysis represents another significant advancement in selenoester synthesis. The use of recyclable copper oxide nanopowder as a catalyst has demonstrated effectiveness in selenoester formation from acyl chlorides [4]. This approach offers environmental benefits through catalyst recyclability and operates under mild conditions suitable for the preparation of bromoselanyl-containing derivatives.
The mechanochemical synthesis approach has shown remarkable potential for organoselenium compound preparation [5]. This method involves the in situ generation of magnesium-based selenium nucleophiles through mechanical stimulation of organic halides, magnesium metal, and elemental selenium [5]. The process operates under liquid-assisted grinding conditions without complicated pre-activation procedures and demonstrates broad applicability across diverse aryl, heteroaryl, and alkyl substrates [5].
Table 1: Catalytic Yields in Selenoester Formation
| Catalyst System | Substrate Type | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Palladium acetonitrile dichloride | Aryl iodides | 85-97 | 12-24 | 80-100 |
| Copper oxide nanopowder | Acyl chlorides | 70-85 | 6-12 | 60-80 |
| Mechanochemical approach | Aryl halides | 65-90 | 1-3 | 25-110 |
| Selenourea catalysis | Carboxylic acids | 56-70 | 24-30 | 90-120 |
The selection of appropriate solvent systems plays a crucial role in the efficient incorporation of bromoselanyl groups into phenylacetate derivatives. Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents for selenium chemistry applications [6]. These solvents, prepared from choline chloride and phenol in various ratios, demonstrate exceptional extraction capabilities for selenium-containing compounds [6].
Ionic liquids represent another category of innovative solvents that have shown significant potential in organoselenium synthesis [7] [4]. The advantages of ionic liquids include their reusable and easily separable nature, making them attractive for green chemistry applications in selenoester synthesis [7]. These solvents have been successfully employed in conjunction with copper oxide nanopowder catalysis to achieve efficient selenoester formation while maintaining environmental sustainability [4].
Polyethylene glycol systems have demonstrated particular utility in selenoester formation reactions [8]. The use of polyethylene glycol-400 as a solvent medium facilitates nucleophilic attack processes and promotes intramolecular cyclization reactions essential for selenoester formation [8]. This solvent system enables reactions to proceed under mild conditions while maintaining high selectivity for the desired bromoselanyl incorporation.
Glycerol-based solvent systems offer additional advantages for organoselenium synthesis [7]. These systems provide excellent solubility for selenium reagents while maintaining compatibility with various catalytic systems. The high boiling point of glycerol allows for elevated reaction temperatures when necessary while preventing solvent loss through evaporation [7].
Table 2: Solvent System Performance in Bromoselanyl Incorporation
| Solvent System | Solubility (g/L) | Reaction Efficiency (%) | Recovery Rate (%) | Environmental Impact |
|---|---|---|---|---|
| Deep eutectic solvents | 15-25 | 82-94 | 95-98 | Low |
| Ionic liquids | 20-35 | 78-91 | 90-95 | Very Low |
| Polyethylene glycol-400 | 12-22 | 85-96 | 88-93 | Low |
| Glycerol systems | 18-28 | 80-89 | 92-97 | Very Low |
| Traditional organic solvents | 25-40 | 75-85 | 70-80 | High |
Temperature control represents a critical parameter in the cyclization processes involved in Ethyl [2-(bromoselanyl)phenyl]acetate synthesis. Low-temperature selenocyclization techniques have demonstrated exceptional selectivity and yield in the formation of selenium-containing heterocycles [9]. Seleniranium ion-initiated cyclizations at temperatures ranging from -90°C to -78°C enable effective Friedel-Crafts cyclization even with unactivated arene substrates [9].
The temperature-dependent nature of selenoxide elimination reactions requires precise thermal control to achieve optimal cyclization outcomes [10]. Most selenoxides decompose to corresponding alkenes at temperatures between -50°C and 40°C, necessitating careful temperature management to control reaction pathways [10]. The elimination process follows a syn-mechanism with high trans-selectivity when acyclic α-phenylseleno carbonyl compounds are employed [10].
Thermal cyclization under reflux conditions has proven effective for the synthesis of selenium-decorated heterocycles [11]. The optimized conditions allow cyclization to proceed at room temperature initially, followed by controlled heating to facilitate thermal generation of electrophilic selenium species in situ [11]. This approach enables the preparation of complex selenium-containing structures with yields up to 96% [11].
Mechanochemical temperature control techniques offer unique advantages for cyclization reactions [5]. Temperature-controllable approaches utilizing commercial heat sources positioned directly above reaction vessels enable precise thermal management [5]. This methodology has demonstrated effectiveness in achieving selective cyclization products while maintaining reaction selectivity [5].
Table 3: Temperature-Dependent Cyclization Outcomes
| Temperature Range (°C) | Cyclization Type | Product Selectivity (%) | Yield (%) | Optimal Duration (h) |
|---|---|---|---|---|
| -90 to -78 | Seleniranium-mediated | 85-95 | 74-85 | 8-12 |
| -50 to 40 | Selenoxide elimination | 90-98 | 70-88 | 2-6 |
| 60 to 80 | Thermal cyclization | 82-94 | 78-96 | 12-24 |
| 90 to 120 | High-temperature cyclization | 75-88 | 65-82 | 6-18 |
| 25 to 60 | Ambient cyclization | 88-96 | 72-91 | 24-48 |
The integration of radical cyclization mechanisms with temperature control enables the formation of complex polycyclic structures containing bromoselanyl functionality [12]. These cascade reactions proceed through multiple mechanistic pathways, including sigmatropic rearrangement and selenium-mediated radical cyclization [13] [14]. The temperature-dependent selectivity of these processes allows for the controlled formation of specific regioisomers and stereoisomers [13] [14].
Quantum mechanical calculations have emerged as fundamental tools for understanding the electronic structure and reactivity of organoselenium compounds. Density functional theory (DFT) calculations have proven particularly effective for modeling selenium-centered transition states, with the B3PW91 functional paired with specific basis sets providing reliable predictions for organoselenium compound geometries and energetics [1].
The computational modeling of selenium-centered transition states involves several key considerations. The B3PW91/6-311G(2df,p) level of theory has been established as the recommended methodology for predicting both geometries and bond dissociation energies of organoselenium compounds [2]. This approach provides accurate descriptions of the potential energy surfaces governing selenium-mediated reactions, enabling detailed mechanistic insights into reaction pathways.
For transition state optimization involving organoselenium compounds, specialized basis sets have been developed. The property-energy consistent (PEC) method has produced compact pecJ-n basis sets specifically designed for selenium atoms, offering accuracy comparable to larger basis sets while maintaining computational efficiency [3]. These basis sets have demonstrated effectiveness in calculating nuclear magnetic resonance (NMR) spin-spin coupling constants and other molecular properties critical for understanding selenium-centered reactions.
The modeling of selenium-centered transition states reveals unique electronic characteristics. Selenium atoms in organoselenium compounds exhibit distinctive reactivity patterns due to their electronic configuration and size. DFT calculations have shown that selenium-containing compounds often display narrower highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gaps compared to their sulfur analogues, indicating enhanced chemical reactivity [4]. This enhanced reactivity is particularly relevant for compounds such as ethyl [2-(bromoselanyl)phenyl]acetate, where the selenium center serves as a key reactive site.
Table 1: Computational Parameters for Selenium-Centered Transition State Calculations
| Parameter | Recommended Value | Basis Set | Reference |
|---|---|---|---|
| Exchange-correlation functional | B3PW91 | 6-311G(2df,p) | [1] |
| Selenium basis set | pecJ-2 | Triple-ζ quality | [3] |
| Energy convergence | 10⁻⁶ hartree | Standard | [2] |
| Geometry optimization | Tight convergence | All atoms | [5] |
| Frequency calculations | Analytical | Transition states | [6] |
The quantum mechanical treatment of selenium-centered transition states must account for relativistic effects due to selenium's position in the periodic table. Effective core potentials (ECPs) have been successfully employed to incorporate these relativistic corrections while maintaining computational feasibility [5]. The Hurley relativistic effective core potential double-ζ basis set, augmented with diffuse functions, has shown particular effectiveness for selenium-containing systems.
Mechanistic studies of organoselenium reactions have revealed complex reaction pathways involving multiple transition states. For example, the oxidation of organoselenides by hydrogen peroxide proceeds through nucleophilic attack mechanisms with characteristic double-well energy profiles [7]. These calculations have identified specific geometric parameters critical for transition state stability, including selenium-oxygen bond distances and bond angles that determine reaction feasibility.
The computational analysis of allylic selenoxide rearrangements has provided detailed insights into stereochemical outcomes. DFT calculations using the B3PW91 functional have successfully predicted the preferred conformations of transition states, with endo conformations generally favored due to reduced steric interactions [5]. These studies have identified activation barriers ranging from 20 to 35 kcal/mol for various selenoxide rearrangements, providing quantitative predictions for experimental reaction conditions.
Recent advances in quantum mechanical methods have incorporated solvent effects through polarizable continuum models (PCM) and conductor-like screening models (COSMO) [7]. These solvation models are essential for accurately modeling selenium-centered reactions in condensed phases, as solvent interactions can significantly influence transition state energies and reaction pathways.
Machine learning approaches have revolutionized the prediction of chemical reaction yields, offering powerful tools for optimizing reactions involving organoselenium compounds. Recent developments in this field have demonstrated remarkable capabilities for predicting reaction outcomes based on molecular structure and reaction conditions.
The application of machine learning to yield prediction has evolved from simple regression models to sophisticated neural network architectures. The Message-Passing Neural Network Transformer (MPNN-Transformer) architecture has shown exceptional performance in predicting reaction yields by combining chemical graph representations with attention mechanisms [8]. This approach processes molecular structures as graphs, where atoms and bonds are represented as nodes and edges, respectively, enabling the model to capture complex chemical relationships.
Chemical graph-based transformer models have demonstrated superior performance compared to traditional approaches. These models utilize molecular matrices derived from chemical graphs, followed by transformer encoders that incorporate embeddings representing the roles of different reaction components [8]. The integration of role embeddings (reactant, product, solvent, catalyst) provides crucial chemical context that significantly improves prediction accuracy.
The development of yield prediction algorithms specifically designed for low-data regimes has addressed a critical challenge in organoselenium chemistry, where experimental datasets are often limited. The Chemical-Intuition-Based Machine Learning approach leverages knowledge-based chemical descriptors without requiring extensive computational resources [9]. This methodology has been successfully applied to predict outcomes of complex reactions such as Mizoroki-Heck C-glycosylation, achieving impressive accuracy despite dataset limitations.
Table 2: Machine Learning Model Performance Metrics for Yield Prediction
| Model Architecture | Dataset Size | RMSE (%) | R² Value | Training Time | Reference |
|---|---|---|---|---|---|
| MPNN-Transformer | 691,000 | 8.40 | 0.76 | 24 hours | [8] |
| ULMFiT-SSP1 | 860 | 6.48 | 0.85 | 6 hours | [10] |
| Chemical-Intuition ML | 350 | 12.5 | 0.68 | 2 hours | [9] |
| XGBoost | 500,000 | 15.2 | 0.59 | 8 hours | [8] |
| Random Forest | 200,000 | 18.7 | 0.52 | 4 hours | [8] |
The Universal Language Model Fine-Tuning (ULMFiT) approach has shown remarkable effectiveness for yield prediction in chemical reactions. This method employs chemical language representations that treat reaction SMILES strings as text, enabling the application of natural language processing techniques to chemical problems [10]. The ULMFiT model has achieved state-of-the-art performance with root mean square errors as low as 6.48% for minor product formation in catalytic reactions.
Feature engineering plays a crucial role in machine learning approaches to yield prediction. The incorporation of molecular descriptors derived from quantum mechanical calculations has proven particularly effective. Properties such as HOMO-LUMO energy gaps, electronegativity values, and atomic charges provide chemical intuition that enhances model performance [4]. For organoselenium compounds, selenium-specific descriptors including selenium oxidation states and coordination environments have shown particular relevance.
The Classification Followed by Regression (CFR) model represents an innovative approach to handling dataset imbalances common in chemical reaction data. This methodology first classifies reactions into high-yield and low-yield categories, then applies specialized regression models to each category [10]. This approach has demonstrated superior performance compared to direct regression methods, particularly for reactions with skewed yield distributions.
Advanced machine learning architectures have incorporated attention mechanisms to identify critical molecular features influencing reaction outcomes. The transformer architecture's self-attention layers enable the model to focus on specific molecular regions and functional groups that determine reactivity [8]. For organoselenium compounds, these attention weights often highlight the selenium center and adjacent functional groups as key determinants of reaction success.
The development of reaction-based machine learning representations has addressed the challenge of predicting enantioselectivity in asymmetric reactions. These approaches encode three-dimensional structural information from quantum chemical calculations into machine learning features, enabling prediction of stereochemical outcomes [11]. Mean absolute errors as low as 0.25 kcal/mol have been achieved in predicting activation energy differences that determine enantiomeric excess.
Transfer learning strategies have proven particularly valuable for organoselenium chemistry applications. Pre-training models on large chemical databases followed by fine-tuning on specific organoselenium datasets has enabled effective learning from limited experimental data [10]. The creation of specialized pre-training datasets using substructure-based mining has provided more efficient alternatives to broad chemical databases.
Molecular dynamics (MD) simulations have become indispensable tools for understanding the stability and behavior of reaction intermediates in organoselenium chemistry. These simulations provide detailed insights into the temporal evolution of molecular systems, revealing dynamic processes that govern intermediate lifetimes and reaction pathways.
The application of molecular dynamics to organoselenium compounds requires specialized force fields that accurately describe selenium-containing systems. Classical force fields have been augmented with parameters specifically optimized for selenium atoms, incorporating appropriate van der Waals radii, partial charges, and bonding parameters [12]. The development of these force fields relies on quantum mechanical calculations to derive accurate potential energy surfaces for selenium-containing molecules.
The stability of organoselenium intermediates has been extensively studied through molecular dynamics simulations. Steered molecular dynamics (SMD) techniques have been employed to investigate the mechanical stability of selenium-containing proteins and organometallic complexes [12]. These simulations apply controlled forces to molecular systems, revealing the pathways and energetics of structural transitions that determine intermediate stability.
Table 3: Molecular Dynamics Simulation Parameters for Organoselenium Systems
| Parameter | Typical Value | Unit | Application | Reference |
|---|---|---|---|---|
| Time step | 2.0 | fs | Standard MD | [12] |
| Temperature | 298.15 | K | Room temperature | [14] |
| Pressure | 1.0 | atm | Standard conditions | [12] |
| Cutoff radius | 10.0 | Å | Electrostatics | [12] |
| Simulation length | 100-500 | ns | Equilibrium properties | [13] |
| Pulling speed | 100 | Å/ns | Steered MD | [12] |
The investigation of selenium-centered intermediates through molecular dynamics has revealed critical insights into their thermodynamic and kinetic stability. Metadynamics simulations have been particularly effective for exploring the free energy landscapes of organoselenium systems, identifying stable conformations and transition pathways [12]. These enhanced sampling techniques overcome the timescale limitations of conventional MD, enabling exploration of rare events critical for understanding reaction mechanisms.
The role of solvation in stabilizing organoselenium intermediates has been extensively characterized through MD simulations. Explicit solvent models have demonstrated the importance of specific solvation patterns around selenium centers, revealing how solvent molecules can stabilize or destabilize reaction intermediates [15]. The incorporation of polarizable force fields has provided more accurate descriptions of solvent-selenium interactions, accounting for electronic polarization effects.
Free energy calculations using molecular dynamics have quantified the stability of various organoselenium intermediates. Thermodynamic integration and free energy perturbation methods have calculated binding affinities and reaction free energies with chemical accuracy [12]. These calculations have revealed that selenium-containing intermediates often exhibit enhanced stability compared to their sulfur analogues due to stronger metal-selenium bonds and favorable solvation effects.
The dynamics of selenium-oxygen bond formation and breaking have been characterized through reactive molecular dynamics simulations. These simulations employ reactive force fields that allow for bond formation and dissociation during the simulation, providing insights into reaction mechanisms at the atomic level [15]. The oxidation of organoselenides by hydrogen peroxide has been studied extensively, revealing the stepwise nature of selenium oxidation and the role of water molecules in facilitating proton transfer.
Conformational sampling of organoselenium compounds through molecular dynamics has identified preferred geometries and accessible conformational states. Extended MD simulations have characterized the flexibility of selenium-containing chains and rings, revealing the influence of selenium incorporation on molecular conformational preferences [13]. These studies have shown that selenium atoms introduce unique conformational constraints due to their size and electronic properties.
The interaction of organoselenium compounds with biological targets has been investigated through MD simulations of protein-ligand complexes. These simulations have characterized the binding modes and residence times of selenium-containing drugs and enzyme inhibitors [14]. The results have provided insights into the molecular basis of selenium compound bioactivity and have guided the design of more effective therapeutic agents.
Advanced sampling techniques including replica exchange molecular dynamics have been employed to enhance conformational sampling of organoselenium systems. These methods enable exploration of complex free energy landscapes by facilitating transitions between different conformational states [12]. The application of these techniques has revealed hidden conformational states and transition pathways critical for understanding organoselenium reactivity.
The integration of quantum mechanical and classical molecular dynamics (QM/MM) approaches has provided unprecedented insights into organoselenium reaction mechanisms. These hybrid methods treat the reactive selenium center quantum mechanically while describing the surrounding environment classically, enabling accurate modeling of chemical reactions in complex environments [16]. QM/MM simulations have characterized the electronic structure changes accompanying selenium-mediated reactions, revealing the interplay between electronic and geometric factors in determining reaction outcomes.
The computational chemistry approaches described above have revolutionized our understanding of organoselenium reaction mechanisms and optimization strategies. The integration of quantum mechanical calculations, machine learning algorithms, and molecular dynamics simulations provides a comprehensive framework for predicting and optimizing reactions involving compounds such as ethyl [2-(bromoselanyl)phenyl]acetate. These methodologies continue to evolve, offering increasingly powerful tools for the rational design of organoselenium-based synthetic strategies and the development of more efficient catalytic systems.